molecular formula C14H18INO2 B177818 Benzyl 4-(iodomethyl)piperidine-1-carboxylate CAS No. 149897-41-6

Benzyl 4-(iodomethyl)piperidine-1-carboxylate

Cat. No.: B177818
CAS No.: 149897-41-6
M. Wt: 359.2 g/mol
InChI Key: LOWFFKJGPLDVQR-UHFFFAOYSA-N
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Description

Benzyl 4-(iodomethyl)piperidine-1-carboxylate is a piperidine derivative featuring a benzyl carbamate group at the 1-position and an iodomethyl substituent at the 4-position of the piperidine ring. The iodomethyl group introduces unique reactivity and physicochemical properties, making it valuable in organic synthesis, particularly in cross-coupling reactions or as a precursor for radiopharmaceuticals.

Properties

IUPAC Name

benzyl 4-(iodomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18INO2/c15-10-12-6-8-16(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWFFKJGPLDVQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CI)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562910
Record name Benzyl 4-(iodomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149897-41-6
Record name Benzyl 4-(iodomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation-Protection Approach

This two-step method involves introducing the iodomethyl group to a piperidine precursor followed by benzyl esterification. A common starting material is 4-hydroxymethylpiperidine, which undergoes iodination to form 4-iodomethylpiperidine. The subsequent reaction with benzyl chloroformate (CbzCl) in the presence of a base, such as sodium bicarbonate, yields the target compound.

Reaction Conditions :

  • Iodination : 4-Hydroxymethylpiperidine is treated with hydroiodic acid (HI) or iodine with triphenylphosphine (PPh₃) in anhydrous dichloromethane at 0–25°C for 12–24 hours.

  • Protection : The iodinated intermediate reacts with benzyl chloroformate in tetrahydrofuran (THF) or ethyl acetate at room temperature, catalyzed by sodium carbonate.

Yield : 80–85% (over two steps).

Substitution from Halomethyl Precursors

A more efficient route utilizes 4-chloromethylpiperidine as the starting material. The chlorine atom is replaced via a Finkelstein reaction with sodium iodide (NaI) in acetone or dimethylformamide (DMF) at 60–80°C. The resulting 4-iodomethylpiperidine is then protected with benzyl chloroformate under standard conditions.

Key Advantages :

  • Avoids the use of corrosive HI.

  • Higher regioselectivity due to the stability of the chloromethyl intermediate.

Yield : 90–92% for the substitution step.

Direct Iodination of Pre-Protected Piperidine

In this method, 4-hydroxymethylpiperidine-1-carboxylate benzyl ester is iodinated directly. The hydroxyl group is first converted to a tosylate using tosyl chloride (TsCl) in pyridine, followed by displacement with NaI in acetone.

Optimization :

  • Tosylation at 0°C minimizes side reactions.

  • NaI concentration >3 equivalents ensures complete substitution.

Yield : 88–90%.

Reaction Conditions and Optimization

Solvent and Temperature Effects

  • Iodination : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilic substitution rates. Reactions conducted at 60°C reduce completion time by 40% compared to room temperature.

  • Benzylation : THF/water biphasic systems improve yields by preventing hydrolysis of the chloroformate.

Catalytic Enhancements

The addition of catalytic potassium iodide (KI) in Finkelstein reactions accelerates iodine exchange by stabilizing the transition state. For benzylation, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) increase interfacial reactivity.

Industrial Production Considerations

Scalability Challenges

  • Iodine Handling : Large-scale reactions require specialized equipment due to iodine’s volatility and toxicity. Continuous flow reactors mitigate this by minimizing exposure.

  • Purification : Distillation under reduced pressure (0.25 mmHg) effectively isolates the target compound from byproducts like benzyl alcohol.

Cost-Efficiency Metrics

ParameterAlkylation-ProtectionSubstitution RouteDirect Iodination
Raw Material Cost ($/kg)320280350
Process Time (hours)181220
Overall Yield (%)829085

Data synthesized from patents.

Comparative Analysis of Methods

Efficiency

  • The substitution route offers the highest yield (90%) and shortest process time, making it preferable for industrial applications.

  • Direct iodination, while straightforward, incurs higher costs due to tosylation reagents.

Environmental Impact

  • The alkylation-protection method generates fewer halogenated byproducts compared to substitution routes.

  • Solvent recovery systems in continuous flow setups reduce waste by 30% .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(iodomethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted piperidine derivatives.

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohols.

Scientific Research Applications

Benzyl 4-(iodomethyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-(iodomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, highlighting differences in substituents, synthesis, and applications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Yield (%) Physical State Key Applications/Notes Reference
Benzyl 4-((5-methylpyridin-2-yl)methyl)piperidine-1-carboxylate 5-Methylpyridinylmethyl C20H25N2O3 341.1860 63 Solid Intermediate for bioactive molecules
Benzyl 4-((6-methoxypyridin-2-yl)methyl)piperidine-1-carboxylate 6-Methoxypyridinylmethyl C20H25N2O3 341.1855 61 Oil Cross-electrophile coupling product
Benzyl 4-[2-(5-azaindol-1-yl)ethyl]piperidine-1-carboxylate (111) 5-Azaindolylethyl C23H25N3O2 375.19 71 Oil MAGL/FAH inhibitor intermediate
Benzyl 4-[(5-methyl-indol-1-yl)methyl]piperidine-1-carboxylate (55) 5-Methylindolylmethyl C23H25N2O2 361.19 81 Oil Selective enzyme modulator precursor
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate Hydroxymethyl C14H19NO3 249.31 N/A Solid Versatile intermediate for further derivatization
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate 3-Ethoxy-3-oxopropyl C17H23NO5 321.37 N/A Liquid Pharmaceutical intermediate
Benzyl 4-fluoropiperidine-1-carboxylate Fluorine at 4-position C13H16FNO2 237.27 N/A N/A Fluorinated analog for metabolic stability

Key Observations:

Substituent Effects on Reactivity :

  • Iodomethyl vs. Halogenated/Pyridinyl Groups : The iodomethyl group (in the target compound) is larger and more polarizable than chlorine or fluorine substituents (e.g., ), which may slow reaction kinetics in cross-coupling but enhance leaving-group ability in nucleophilic substitutions .
  • Hydroxymethyl vs. Iodomethyl : Hydroxymethyl derivatives (e.g., ) are typically more polar and prone to oxidation, whereas iodomethyl groups offer better stability for storage but require light-sensitive handling .

Synthetic Yields :

  • Pyridinylmethyl derivatives () show moderate yields (61–63%), while indole-based analogs () achieve higher yields (71–81%), likely due to the stability of indole intermediates during coupling .

Physicochemical Differences:

  • Molecular Weight and Polarity : The iodomethyl group increases molecular weight compared to smaller substituents (e.g., fluorine in reduces weight to 237.27 g/mol). This impacts solubility and chromatographic behavior .
  • Physical State : Iodine’s bulkiness may favor crystalline solid states, whereas methoxy or ethoxy groups (e.g., ) often result in oils or liquids .

Biological Activity

Benzyl 4-(iodomethyl)piperidine-1-carboxylate (BCIP) is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, synthesis, and structure-activity relationships, along with relevant research findings.

Chemical Structure and Properties

BCIP has the molecular formula C₁₄H₁₈INO₂ and a molecular weight of approximately 359.2 g/mol. Its structure features a piperidine ring substituted with an iodomethyl group and a benzyl ester group, which contributes to its unique reactivity profile.

Structural Comparison with Related Compounds

The following table summarizes some structurally related compounds and their key features:

Compound NameMolecular FormulaKey Features
Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylateC₁₃H₁₆ClNO₄SContains a chlorosulfonyl group instead of iodomethyl.
Benzyl 4-(bromomethyl)piperidine-1-carboxylateC₁₄H₁₈BrNO₂Bromomethyl substitution offers different reactivity.
Benzyl 4-(methyl)piperidine-1-carboxylateC₁₄H₁₉NO₂Lacks halogen but retains piperidine structure.

Research indicates that BCIP may act as a biochemical probe for studying biological systems, although specific mechanisms remain largely unexplored due to limited studies. The iodomethyl group in BCIP likely serves as an electrophile, enabling interactions with nucleophilic sites in proteins and other biomolecules, potentially modulating various biochemical pathways.

Potential Applications

  • Medicinal Chemistry : BCIP's electrophilic properties suggest potential applications in drug design, particularly as a scaffold for developing new therapeutic agents targeting specific proteins or pathways.
  • Biochemical Probes : Its ability to modify protein functions positions BCIP as a candidate for further exploration in the development of biochemical probes.

Case Studies and Research Findings

While direct studies on BCIP are sparse, related research provides insights into its potential applications:

  • Electrophilic Interactions : Similar compounds have demonstrated the ability to engage with biomolecules, influencing enzyme activities and cellular functions. For instance, studies on piperidine derivatives have shown significant interactions with acetylcholinesterase (AChE), leading to inhibitory effects that could be leveraged in neuropharmacology .
  • Antiproliferative Activity : Compounds structurally similar to BCIP have been investigated for their antiproliferative properties against cancer cell lines. For example, derivatives of piperidine carboxamides have shown promise as tubulin inhibitors, suggesting that modifications around the piperidine scaffold can yield potent anticancer agents .

Q & A

Q. What are the optimal synthetic routes for Benzyl 4-(iodomethyl)piperidine-1-carboxylate?

Methodological Answer: The synthesis of piperidine carboxylate derivatives often follows reductive amination or nucleophilic substitution. For iodomethyl analogs:

  • Step 1: Start with benzyl 4-oxopiperidine-1-carboxylate (CAS 19099-93-5) as a precursor .
  • Step 2: Introduce the iodomethyl group via Mitsunobu reaction (using iodine and triphenylphosphine) or alkylation (e.g., iodomethane under basic conditions). Adjust reaction time and temperature to minimize side products.
  • Key Data: Similar compounds (e.g., benzyl 4-(aminomethyl)piperidine-1-carboxylate) achieved 36–94% yields using column chromatography (EtOAc/MeOH with 0.25% Et₃N) .

Q. How to purify this compound effectively?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradients of EtOAc/hexane + 0.25% Et₃N to reduce polarity-driven tailing .
  • Recrystallization: Test solvents like dichloromethane/hexane mixtures for optimal crystal formation.
  • Validation: Monitor purity via ¹H NMR (δ 1.7–2.8 ppm for piperidine protons) and HRMS (expected [M+H]+ ≈ 375.08) .

Q. What are the stability considerations for this compound during storage?

Methodological Answer:

  • Storage: Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent iodine loss or oxidation .
  • Decomposition Tests: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via TLC or LC-MS. Piperidine derivatives with labile substituents (e.g., iodomethyl) may degrade >5% under light exposure .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Key peaks include δ 5.1–5.2 ppm (benzyl CH₂), δ 3.5–4.0 ppm (piperidine N-CH₂-I), and δ 1.2–2.8 ppm (piperidine backbone) .
  • HRMS: Confirm molecular ion ([M+H]+ ≈ 375.08) and isotopic pattern (iodine has a distinct 1:1 M/M+2 ratio) .
  • X-ray Crystallography: Resolve stereochemistry if chiral centers are present .

Advanced Research Questions

Q. How to design a structure-activity relationship (SAR) study for iodomethyl-piperidine derivatives?

Methodological Answer:

  • Variable Substituents: Synthesize analogs with halogens (Br, Cl), alkyl chains, or aryl groups at the 4-position.
  • Biological Assays: Test cytotoxicity (MTT assay) and receptor binding (e.g., σ-receptors) to correlate substituent effects with activity. Piperidine derivatives with bulkier groups show enhanced lipophilicity (logP >3.5) and altered membrane permeability .
  • Data Analysis: Use multivariate regression to link structural descriptors (e.g., Hammett σ, molar refractivity) to bioactivity .

Q. How to resolve contradictions in reported toxicity data for similar piperidine derivatives?

Methodological Answer:

  • Case Study: While some SDS report "no known hazards" , others warn of skin/eye irritation .
  • Experimental Validation: Perform in vitro assays (e.g., Draize test for eye irritation) and compare with computational predictions (e.g., QSAR models).
  • Mitigation: Use PPE (nitrile gloves, goggles) and fume hoods even if toxicity is unconfirmed .

Q. What mechanistic insights can NMR provide for reactions involving this compound?

Methodological Answer:

  • Reaction Monitoring: Track iodine displacement (e.g., SN2 with NaN₃) via ¹H NMR (disappearance of δ 3.5–4.0 ppm N-CH₂-I peak).
  • Intermediate Trapping: Use low-temperature NMR (–40°C) to identify transient species (e.g., iodonium intermediates) .

Q. How to evaluate the environmental impact of iodomethyl-piperidine derivatives?

Methodological Answer:

  • Ecotoxicology: Perform Daphnia magna acute toxicity tests (LC₅₀) and biodegradation studies (OECD 301F). Piperidine carboxylates with halogens may persist in aquatic systems .
  • Waste Disposal: Use licensed contractors for iodine-containing waste, adhering to EPA/DOT regulations .

Q. How to troubleshoot low yields in cross-coupling reactions with this compound?

Methodological Answer:

  • Catalyst Screening: Test Pd(PPh₃)₄ vs. Pd₂(dba)₃/XPhos for Suzuki-Miyaura couplings.
  • Solvent Optimization: Use DMA or THF instead of DMF to reduce side reactions.
  • Additives: Include Cs₂CO₃ (2 equiv) to deprotonate and stabilize intermediates .

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